2-Fluoro-5-iodo-4-methoxyphenol
Description
Overview of Substituted Phenols in Chemical Research
Substituted phenols are foundational molecules in numerous areas of scientific endeavor. They are integral to human health, agriculture, and the creation of diverse synthetic materials. bldpharm.com The properties of these molecules are profoundly influenced by the type and position of substituents on the phenolic ring. bldpharm.com For instance, substituted phenols are key components in pharmaceuticals, such as the analgesic morphine and certain anticancer agents. bldpharm.com They also function as agrochemicals and are important substructures in polymers like lignin (B12514952) and phenolic resins. bldpharm.com
The synthesis of phenols with specific substitution patterns is a persistent challenge in organic chemistry, driving the development of new synthetic methodologies. bldpharm.com Researchers continuously seek to control the regiochemistry of these substitutions to access highly functionalized and novel compounds. bldpharm.comorgsyn.org The interaction of substituted phenols with biological systems is also an area of intense study; for example, some have been identified as environmental pollutants that can affect the fluidity of cell membranes. chemicalbook.com
Significance of Fluorine and Iodine in Aromatic Compounds
The introduction of halogen atoms, specifically fluorine and iodine, into aromatic compounds imparts distinct and highly sought-after characteristics.
Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their properties. The presence of a fluorine atom can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, enhance its binding affinity to biological targets, and modify its lipophilicity and bioavailability. rsc.org These effects have made fluorinated compounds prevalent in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net However, direct fluorination of aromatic rings is often difficult to control due to the high reactivity of fluorine. google.com Consequently, specialized reagents like Selectfluor (F-TEDA-BF4) have been developed to achieve controlled electrophilic fluorination. google.comgla.ac.uk In nucleophilic aromatic substitution reactions, a fluorine substituent can act as an excellent leaving group, a property that is exploited in the synthesis of complex molecules. synquestlabs.com
Iodine , being the largest and least electronegative of the common halogens, also offers unique advantages. The carbon-iodine bond is relatively weak, making iodinated aromatics highly valuable synthetic intermediates. The iodine atom can be easily replaced through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. researchgate.net While iodine itself is generally unreactive toward aromatic rings, iodination can be achieved using an oxidizing agent to generate a more powerful electrophilic iodine species. google.comgoogle.com This reactivity makes iodoaromatics versatile building blocks in organic synthesis.
Contextualization of 2-Fluoro-5-iodo-4-methoxyphenol within Contemporary Organic Chemistry
While specific research detailing the applications of this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in modern organic synthesis. The compound incorporates a unique combination of functional groups: a nucleophilic hydroxyl (phenol) group, an electron-donating methoxy (B1213986) group, and two different halogen atoms (fluoro and iodo) with opposing electronic and reactivity characteristics.
Given the prevalence of halogenated and methoxylated phenols in bioactive molecules, this compound represents a promising starting material for the synthesis of novel compounds for pharmaceutical and materials science research. researchgate.net General methods for the iodination of phenols are well-established, suggesting that its synthesis from a 2-fluoro-4-methoxyphenol (B70217) precursor is a viable strategy. synquestlabs.com
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823343-55-0 | bldpharm.comgoogle.com |
| Molecular Formula | C₇H₆FIO₂ | google.com |
| Molecular Weight | 268.026 g/mol | google.com |
| MDL Number | MFCD27995568 | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FIO2 |
|---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 |
InChI Key |
DQWMIBBTPDQTPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methoxyphenol and Analogues
Strategies for Aromatic Iodination in Phenolic Ethers
The introduction of an iodine atom onto an aromatic ring, especially in activated systems like phenolic ethers, can be achieved through several methods. The regioselectivity of the iodination is a critical aspect, influenced by the directing effects of the existing substituents and the choice of iodinating agent and reaction conditions.
Electrophilic Iodination Approaches
Electrophilic aromatic substitution is a fundamental method for the iodination of electron-rich aromatic compounds such as phenols and their ethers. The reactivity of molecular iodine (I₂) itself is often insufficient for direct iodination, necessitating the use of more potent electrophilic iodine species. orgsyn.orgwikipedia.org
Iodine monochloride (ICl) is a highly effective and reactive reagent for the electrophilic iodination of aromatic compounds. Its polarity (Iδ+—Clδ-) makes the iodine atom sufficiently electrophilic to attack the electron-rich aromatic ring. The reaction of ICl with phenols and their derivatives often proceeds with high regioselectivity, governed by the electronic and steric effects of the substituents on the ring. For instance, the iodination of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines with ICl provides specific isomers based on the position of the hydroxyl group. acs.org A patented method for the synthesis of 2-methoxy-5-iodophenol involves the reaction of a protected 2-methoxyphenol with iodine monochloride, demonstrating its utility in achieving specific substitution patterns. chemscene.com
A general procedure for the iodination of aromatic compounds using ICl involves the direct reaction of the substrate with the reagent in a suitable solvent. The reaction can be catalyzed by Lewis acids in some cases to enhance the electrophilicity of the iodine. researchgate.net
Table 1: Examples of Aromatic Iodination using Iodine Monochloride
| Substrate | Reagent | Product | Reference |
| 2-(1′-hydroxy-6′-methylphen-2′-yl)-4,6-dimethylamino-1,3,5-triazine | ICl | Iodo-substituted triazine | acs.org |
| p-Toluenesulfonic-(2-methoxyl) phenol (B47542) ester | ICl | p-Toluenesulfonic-(2-methoxyl-5-iodo) phenol ester | chemscene.com |
This table provides illustrative examples of iodination reactions using iodine monochloride on phenolic derivatives.
Direct iodination with elemental iodine (I₂) is often sluggish due to the low electrophilicity of I₂ and the reversibility of the reaction, where the product can be reduced back by the hydrogen iodide (HI) byproduct. orgsyn.orgwikipedia.org To overcome this, elemental iodine is frequently used in combination with an oxidizing agent. The role of the oxidizing agent is to oxidize HI to I₂, thus shifting the equilibrium towards the product, and in some cases, to generate a more potent iodinating species in situ.
A variety of oxidizing agents have been employed for this purpose, including nitric acid, iodic acid, and N-halosuccinimides. orgsyn.org The Selectfluor™ reagent (F-TEDA-BF₄), primarily known as an electrophilic fluorinating agent, can also act as a mediator for iodination in the presence of iodine. nih.gov This system has been shown to be effective for the regioselective iodination of a range of aromatic compounds, including phenols and anisoles, yielding mono-iodinated products with high selectivity. nih.govnih.gov For example, the iodination of phenols with this system typically leads to para-iodination, or ortho-iodination if the para position is blocked. nih.gov
Table 2: Iodination of Aromatic Compounds with I₂ and an Oxidizing Agent
| Substrate | Reagents | Product | Yield (%) | Reference |
| Phenol | I₂, F-TEDA-BF₄ | 4-Iodophenol | 95 | nih.gov |
| Anisole (B1667542) | I₂, F-TEDA-BF₄ | 4-Iodoanisole | 92 | nih.gov |
| 2-Nitrophenol | I₂, F-TEDA-BF₄ | 2-Nitro-4-iodophenol | 85 | nih.gov |
This table showcases the efficiency and regioselectivity of iodination using elemental iodine in conjunction with the oxidizing agent F-TEDA-BF₄.
Transition Metal-Catalyzed Iodination Reactions
Transition metal catalysis offers a powerful alternative for the iodination of aromatic C-H bonds, often providing high regioselectivity and functional group tolerance under milder conditions compared to traditional methods. sioc-journal.cn Palladium, copper, and rhodium complexes have been successfully employed in these transformations. sioc-journal.cngrafiati.comacs.org
Palladium(II)-catalyzed C-H iodination has been developed using molecular iodine as the sole oxidant. nih.gov These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, leading to regioselective iodination at the ortho position. For example, 2-aryl phenols and 2-phenoxyacetic acids have been selectively iodinated using a Pd(II) catalyst and an aryl iodide as the iodinating reagent. sioc-journal.cn
Copper-catalyzed iodination reactions have also been reported. For instance, CuBr₂ can catalyze the direct C-H iodination of 1,3-azoles. grafiati.com Copper(I) iodide has been used in the synthesis of aryl iodides from aryl bromides, although this is a halogen exchange reaction rather than a direct C-H iodination. sioc-journal.cn
Rhodium(III) catalysts have been shown to be effective for the ortho-bromination and iodination of arenes. acs.org These reactions typically involve a C-H activation step, leading to highly regioselective halogenation.
While specific examples for the direct transition metal-catalyzed iodination of 2-fluoro-4-methoxyphenol (B70217) are not extensively detailed in the provided context, the general principles suggest that a directing group strategy could be employed for its regioselective iodination.
Approaches to Incorporate the Fluorine Atom
The introduction of a fluorine atom into an aromatic ring can be achieved through various methods, with electrophilic fluorination being a prominent strategy for electron-rich systems.
Electrophilic Fluorination of Phenol Derivatives
Electrophilic fluorination involves the reaction of a nucleophilic aromatic compound with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, offering advantages in terms of safety and handling compared to elemental fluorine (F₂). wikipedia.org
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent. sigmaaldrich.comresearchgate.net It can be used to fluorinate a wide range of nucleophiles, including electron-rich aromatic compounds like phenols. wikipedia.org The fluorination of phenols with Selectfluor can sometimes lead to mixtures of ortho and para isomers and may also result in dearomatization. wikipedia.org
The synthesis of 4-fluorophenols from 4-tert-butylphenols has been achieved through an oxidative fluorination using [bis(trifluoroacetoxy)iodo]benzene (B57053) and a fluoride (B91410) source, followed by de-tert-butylation. cas.cz This two-step process highlights a strategic approach to achieving specific fluorination patterns.
Table 3: Electrophilic Fluorination Reagents
| Reagent Name | Chemical Name | Key Features | Reference |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, user-friendly, versatile electrophilic fluorinating agent. | sigmaaldrich.comresearchgate.net |
| NFOBS | N-fluoro-o-benzenedisulfonimide | Effective for fluorination of aryl Grignard and aryllithium reagents. | wikipedia.org |
| NFSI | N-fluorobenzenesulfonimide | Another common N-F type electrophilic fluorinating agent. | wikipedia.org |
This table lists some common electrophilic fluorinating agents used in the synthesis of fluorinated aromatic compounds.
The synthesis of 2-Fluoro-5-iodo-4-methoxyphenol would likely involve a multi-step process, potentially starting with the regioselective iodination of 2-fluoro-4-methoxyphenol or the fluorination of 5-iodo-4-methoxyphenol. The choice of the synthetic route would depend on the relative reactivity and directing effects of the substituents at each stage. For example, the iodination of 2-fluoroaniline (B146934) is a known procedure, which could be a starting point for further functionalization. orgsyn.org
Ortho-Fluorination Processes and Regioselectivity
The selective introduction of a fluorine atom at the ortho position to the hydroxyl group in phenols is a key challenge in the synthesis of compounds like this compound. The regioselectivity of electrophilic fluorination of phenols is influenced by several factors, including the directing effect of the hydroxyl group and the nature of the fluorinating agent.
In the fluorination of 4-substituted phenols, such as 4-methoxyphenol, electrophilic attack can lead to a mixture of products. researchgate.net Typically, the major products are the 2-fluoro derivative (ortho-fluorination) and the 4-fluoro-cyclohexa-2,5-dienone, which results from an addition-elimination process. researchgate.net The distribution of these products is dependent on the reaction conditions and the specific fluorinating agent used. For instance, in the fluorination of 4-alkyl-substituted phenols, the reaction can yield 2-fluoro-4-alkyl-substituted phenols, 4-alkyl-4-fluoro-cyclohexa-2,5-dienones, and even 4-fluorosubstituted compounds resulting from ipso-attack and displacement of the 4-alkyl group. researchgate.net
Some N-F reagents have demonstrated high ortho-selectivity in the fluorination of phenols. nih.gov This enhanced selectivity is often attributed to a hydrogen-bonding interaction between the sulfonate anion of the reagent and the phenolic hydroxyl group in the transition state. nih.gov This interaction directs the electrophilic fluorine to the ortho position.
Investigation of Fluorinating Reagents (e.g., N-F reagents, Cesium Fluoroxysulfate)
A variety of electrophilic fluorinating reagents have been developed to overcome the challenges associated with handling elemental fluorine, which is highly reactive and toxic. nih.gov These reagents are generally more selective and easier to handle.
N-F Reagents: This class of reagents has become particularly popular due to their stability and ease of use. worktribe.comnih.gov They can be categorized as neutral or cationic. Cationic N-F reagents, such as N-fluoropyridinium salts and 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (like Selectfluor™), are generally more powerful electrophilic fluorinating agents. wikipedia.orgnih.gov The electron-withdrawing groups attached to the nitrogen atom in these reagents decrease the electron density on the fluorine, enhancing its electrophilicity. wikipedia.org N-fluorosulfonimides, like N-fluorobenzenesulfonimide (NFSI), are also effective and commonly used. wikipedia.org The reactivity of different N-F reagents can vary significantly, and their selection is often based on empirical observations. dur.ac.uk
Cesium Fluoroxysulfate (CsSO₄F): This inorganic reagent is a stable and effective electrophilic fluorinating agent. fluorine1.ru It has been used for the fluorination of various organic compounds, including aromatic systems. fluorine1.ru In reactions with 4-alkyl-substituted phenols, cesium fluoroxysulfate has been shown to produce a mixture of ortho-fluorinated products and dienones. researchgate.net
The table below summarizes the outcomes of fluorinating 4-substituted phenols with different electrophilic reagents.
| Starting Material | Fluorinating Reagent | Products | Reference |
| 4-Alkyl-substituted phenols | Cesium fluoroxysulfate (CFS) | 2-fluoro-4-alkyl-substituted phenols, 4-alkyl-4-fluoro-cyclohexa-2,5-dienones, 4-fluorosubstituted phenols | researchgate.net |
| 4-Alkyl-substituted phenols | Selectfluor™ F-TEDA-BF₄ | 2-fluoro-4-alkyl-substituted phenols, 4-alkyl-4-fluoro-cyclohexa-2,5-dienones, 4-fluorosubstituted phenols | researchgate.net |
| 4-Alkyl-substituted phenols | Accufluor™ NFTh | 2-fluoro-4-alkyl-substituted phenols, 4-alkyl-4-fluoro-cyclohexa-2,5-dienones, 4-fluorosubstituted phenols | researchgate.net |
| Phenol | N-fluoropyridinium salts | High ortho-selectivity for 2-fluorophenol (B130384) | nih.gov |
Solvent Effects on Product Distribution in Fluorination
The choice of solvent can significantly influence the outcome of electrophilic fluorination reactions, affecting both reaction rates and product distribution. arkat-usa.orgresearchgate.net In the fluorination of 4-alkyl-substituted phenols, conducting the reaction in methanol (B129727) has been found to be more selective towards the formation of the desired 2-fluoro derivatives. researchgate.net
Studies on the fluorination of phenols and naphthols with Selectfluor™ have shown that the use of ionic liquids as additives can accelerate the reaction and improve the yields of fluorinated products, especially at lower temperatures. arkat-usa.org The polarity of the solvent plays a crucial role in the effectiveness of these ionic liquid promoters. arkat-usa.org Generally, more polar solvents can enhance the reaction kinetics by stabilizing charged intermediates. researchgate.net For example, the fluorination of anisole with Selectfluor™ showed that the use of acetonitrile (B52724) or ionic liquids did not significantly alter the regioselectivity. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of a fluorine atom onto an aromatic ring. This method involves the displacement of a leaving group by a nucleophilic fluoride source, such as potassium fluoride or cesium fluoride. acs.orgorganic-chemistry.org
Strategies for Aryl-Fluorine Bond Formation via Nucleophilic Fluoride
The classical SNAr mechanism proceeds through a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer intermediate. harvard.educore.ac.ukwikipedia.org The reaction is typically limited to electron-deficient aromatic systems where the negative charge of the Meisenheimer complex can be effectively stabilized. researchgate.netharvard.edu
Recent advancements have focused on expanding the scope of SNAr to include electron-neutral and even electron-rich arenes. One strategy involves the use of photoredox catalysis to generate a cation radical from the arene, which accelerates the nucleophilic attack. researchgate.netnih.gov Another approach utilizes transition metal complexes, such as ruthenium π-complexes, to activate phenols for deoxyfluorination with fluoride. acs.org The coordination of the arene to the metal reduces its electron density, making it more susceptible to nucleophilic attack. acs.org
Role of Activating Groups in SNAr Reactions
The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. core.ac.ukwikipedia.org Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups. acs.orgwikipedia.org
The table below illustrates the effect of activating groups on the yield of SNAr reactions.
| Aryl Halide | Nucleophile | Activating Group | Product Yield | Reference |
| 1-Fluoro-4-nitrobenzene | Carbohydrate alcohol | -NO₂ (para) | Near-quantitative | acs.org |
| 1-Fluoro-2-nitrobenzene | Carbohydrate alcohol | -NO₂ (ortho) | Near-quantitative | acs.org |
| 4-Fluorobenzonitrile | Glucal derivative | -CN (para) | Excellent | acs.org |
The strong electron-withdrawing nature of fluorine itself can also activate an aromatic ring towards nucleophilic attack, even though the carbon-fluorine bond is very strong. core.ac.ukmasterorganicchemistry.com
Mechanistic Considerations in Fluoro- and Iodo-Nitrobenzene Reactivity under SNAr Conditions
In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. Counterintuitively, for activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine makes the ipso-carbon more electrophilic, thus accelerating the initial attack by the nucleophile. nih.gov
Computational studies have shown that in the transition state of the reaction with fluoro substrates, there is a significant δ+δ− charge distribution on the C-F bond, which attracts the nucleophile. nih.gov Furthermore, the transition state for the reaction of fluoroarenes is expected to be better stabilized by hydrogen-bonding donor solvents, further accelerating the reaction compared to other halogens. nih.gov
In the context of a molecule like this compound, if a precursor with a nitro group were used, the fluorine atom would be a better leaving group than the iodine atom in a typical SNAr reaction with a different nucleophile. However, for the introduction of fluorine via SNAr, a different leaving group (like a nitro group or another halogen) would be necessary on the precursor molecule. The reactivity would be dictated by the activating groups present on the ring.
Reactivity and Chemical Transformations of 2 Fluoro 5 Iodo 4 Methoxyphenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for reactions such as derivatization and oxidation, typical for phenolic compounds.
Derivatization via O-Alkylation and O-Acylation
The phenolic hydroxyl group of 2-Fluoro-5-iodo-4-methoxyphenol can be readily derivatized through O-alkylation and O-acylation reactions. These transformations are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for modifying the molecule's properties.
O-Alkylation: This is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide to form an ether. The choice of base and solvent is crucial for the reaction's success, with conditions tailored to the specific alkylating agent used. thieme-connect.comnih.gov For instance, reacting the phenol with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF would yield the corresponding ether. nih.gov
O-Acylation: The hydroxyl group can be converted to an ester through reaction with an acylating agent like an acid chloride or an acid anhydride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl).
Below is a table representing typical O-alkylation and O-acylation reactions that this compound could undergo.
Interactive Data Table: Representative Derivatization Reactions
| Reaction Type | Reagents | Product | Typical Conditions |
| O-Alkylation | Methyl iodide, K₂CO₃ | 2-Fluoro-5-iodo-1,4-dimethoxybenzene | Acetone, reflux |
| O-Alkylation | Benzyl bromide, NaH | 1-(Benzyloxy)-2-fluoro-5-iodo-4-methoxybenzene | THF, 0 °C to rt |
| O-Acylation | Acetyl chloride, Pyridine | (2-Fluoro-5-iodo-4-methoxyphenyl) acetate | Dichloromethane, 0 °C to rt |
| O-Acylation | Acetic anhydride, Et₃N | (2-Fluoro-5-iodo-4-methoxyphenyl) acetate | Neat or in a solvent, rt |
Oxidative Transformations
Phenols, particularly those with electron-donating substituents like a methoxy (B1213986) group, are susceptible to oxidation. The oxidation of this compound can lead to the formation of quinone-type structures. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are effective for the oxidation of phenols under mild conditions. researchgate.netwikipedia.org
The reaction mechanism typically involves the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to form a quinone. wikipedia.org For 4-methoxyphenols, oxidation often results in the formation of p-quinones. thieme-connect.com The presence of the fluoro and iodo substituents can influence the regioselectivity and the rate of the oxidation.
Another significant oxidative reaction is oxidative coupling, where two phenol molecules can be linked. This can be achieved using various oxidants, including enzymatic systems or chemical reagents like potassium persulfate (K₂S₂O₈). acs.org Such reactions are pivotal in the synthesis of biphenol units, which are present in many natural products and ligands. acs.org
Reactivity at the Halogen Sites (Fluorine and Iodine)
The carbon-iodine and carbon-fluorine bonds on the aromatic ring exhibit vastly different reactivities. The C-I bond is relatively weak and is a common site for cross-coupling reactions. In contrast, the C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. worktribe.com
The iodine atom in this compound is the most likely site for initial transformation in many transition-metal-catalyzed reactions. Aryl iodides are highly valued substrates in cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. facs.websiteutas.edu.aunih.govorganic-chemistry.orgresearchgate.net These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom, leaving the C-F bond intact under standard conditions. For example, a Suzuki coupling with an arylboronic acid would replace the iodine with an aryl group. researchgate.net
Activation and Transformations of the Carbon-Fluorine Bond
Interactive Data Table: General Stability of Aryl-Fluorine Bonds
| Condition | Stability | Notes |
| Acidic (e.g., HCl, H₂SO₄) | High | Generally resistant to cleavage. |
| Basic (e.g., NaOH, KOH) | High | Generally resistant to hydrolysis. |
| Neutral Aqueous | Very High | Stable towards hydrolysis. enamine.net |
| Photochemical | Variable | Can be cleaved under specific UV irradiation, often depending on other substituents. nih.gov |
Despite its high bond energy, the C-F bond can be activated and functionalized, typically requiring specialized reagents or catalysts. This area of research is crucial for the late-stage functionalization of fluorinated molecules.
Transition Metal-Mediated Activation: Transition metal complexes, particularly those of nickel, rhodium, and palladium, can mediate the cleavage of C-F bonds. worktribe.comcore.ac.uknih.gov This often occurs via an oxidative addition of the C-F bond to a low-valent metal center. The regioselectivity of C-F activation can be influenced by directing groups on the aromatic ring. For example, in highly fluorinated nitrobenzene (B124822) systems, a nitro group can direct a palladium catalyst to activate an ortho C-F bond. worktribe.com
Main Group and Lewis Acid-Mediated Activation: Strong Lewis acids or bimetallic main-group reagents can facilitate C-F bond activation. rsc.org These methods often involve the abstraction of the fluoride (B91410) anion to generate a reactive intermediate.
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild method for C-F bond cleavage. mdpi.com This approach typically involves single-electron transfer to the fluoroaromatic substrate, generating a radical anion that subsequently expels a fluoride ion to form an aryl radical. This radical can then participate in intermolecular bond-forming reactions.
The activation of the C-F bond in this compound would likely require harsher conditions or more specialized catalytic systems than those needed to react at the C-I bond, allowing for selective and sequential functionalization of the molecule.
Reactions Involving the Carbon-Iodine Bond
The carbon-iodine (C-I) bond is a key functional group in this compound, serving as a versatile handle for numerous chemical modifications. Its reactivity is central to the synthetic utility of this compound.
Role of Iodine as a Leaving Group in Substitution Reactions (e.g., SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the iodine atom in this compound is an excellent leaving group. SNAr reactions are a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The rate of these reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.
Utilization of Iodine in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The carbon-iodine bond of this compound is particularly well-suited for participation in transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. rsc.org This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Aryl iodides are highly reactive substrates for Suzuki-Miyaura couplings, often requiring milder reaction conditions and lower catalyst loadings compared to the corresponding bromides or chlorides. acs.org The general scheme for a Suzuki-Miyaura reaction involving this compound would see the iodine atom replaced by the organic group from the organoboron reagent. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, at the 5-position of the phenol ring. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Coupling Partner (R-B(OH)₂) | Product | Potential Application |
| Phenylboronic acid | 2-Fluoro-4-methoxy-5-phenylphenol | Synthesis of biaryl compounds |
| Vinylboronic acid | 2-Fluoro-4-methoxy-5-vinylphenol | Access to styrenic derivatives |
| Methylboronic acid | 2-Fluoro-4-methoxy-5-methylphenol | Introduction of small alkyl groups |
Hypervalent Iodine Chemistry and its Synthetic Applications
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (iodinane), to form hypervalent iodine reagents. princeton.edu These reagents are known for their low toxicity, ready availability, and ease of handling, making them attractive alternatives to heavy metal oxidants. organic-chemistry.org
The synthesis of hypervalent iodine compounds from this compound would likely involve oxidation with reagents such as peroxy acids or sodium periodate. The resulting hypervalent iodine species can then be used in a variety of synthetic transformations. For instance, (diacetoxyiodo)arenes are commonly used for the oxidation of alcohols and phenols, while diaryliodonium salts can act as electrophilic arylating agents. scripps.edu The specific reactivity of a hypervalent iodine reagent derived from this compound would be influenced by the electronic nature of the substituted aromatic ring. organic-chemistry.org
Reactivity of the Methoxy Group
Selective Demethylation Strategies
The cleavage of the methyl ether to reveal a second phenolic hydroxyl group is a common transformation in organic synthesis. Selective demethylation of the methoxy group in this compound would yield 2-fluoro-5-iodobenzene-1,4-diol. Various reagents are known to effect the cleavage of aryl methyl ethers, with boron tribromide (BBr₃) being one of the most effective. rsc.org
The selectivity of demethylation can often be controlled by the stoichiometry of the reagent. For example, using one equivalent of BBr₃ can sometimes selectively cleave one of several methoxy groups in a molecule. acs.orgnih.gov Other reagents for demethylation include strong acids like hydrobromic acid (HBr) or Lewis acids in the presence of nucleophiles. The choice of demethylation agent would need to be carefully considered to avoid unwanted side reactions, given the presence of other sensitive functional groups on the aromatic ring. researchgate.net
Influence of the Methoxy Group on Aromatic Reactivity (Activating/Directing Effects)
In the context of electrophilic aromatic substitution (EAS), the methoxy group is a strongly activating and ortho-, para-directing group. masterorganicchemistry.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com
In this compound, the methoxy group at C-4 and the hydroxyl group at C-1 are both activating and ortho-, para-directing. The positions ortho to the methoxy group are C-3 and C-5. The position para is occupied by the hydroxyl group. The positions ortho to the hydroxyl group are C-2 and C-6. The fluorine atom at C-2 is a deactivating but ortho-, para-director. The iodine at C-5 is also a deactivating ortho-, para-director. The directing effects of these multiple substituents would need to be considered in any potential EAS reaction. Generally, the powerful activating effect of the methoxy and hydroxyl groups would dominate, directing incoming electrophiles to the available ortho and para positions. However, the steric hindrance from the existing substituents and the electronic deactivation by the halogens would also play a role in the regiochemical outcome. worktribe.com
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Fluoro-5-iodo-4-methoxyphenol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.
Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) of the two aromatic protons will be influenced by the electronic effects of the fluorine, iodine, hydroxyl, and methoxy substituents. The hydroxyl proton will appear as a broad singlet, the position of which can vary with concentration and solvent. The methoxy group will present a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic region will display six distinct signals for the benzene (B151609) ring carbons, with their chemical shifts being significantly affected by the attached substituents. The carbon attached to the iodine atom is expected to be shielded and appear at a lower chemical shift, typically around 83-86 ppm in iodo-aromatic compounds. scielo.br The carbons bonded to the fluorine and oxygen atoms will show characteristic shifts and couplings. The methoxy carbon will have a signal in the aliphatic region.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for studying fluorine-containing compounds. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal provides information about its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, which is invaluable for confirming the substitution pattern on the aromatic ring. For instance, in related fluorinated compounds, the fluorine signal can be influenced by vicinal halogens. beilstein-journals.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 7.0 - 7.5 | d | JHF ≈ 8-10 | Aromatic H ortho to F |
| ¹H | 6.8 - 7.2 | s | - | Aromatic H |
| ¹H | 5.0 - 6.0 | br s | - | -OH |
| ¹H | 3.8 - 4.0 | s | - | -OCH₃ |
| ¹³C | 150 - 160 | d | ¹JCF ≈ 240-250 | C-F |
| ¹³C | 145 - 155 | s | - | C-OH |
| ¹³C | 140 - 150 | s | - | C-OCH₃ |
| ¹³C | 115 - 125 | d | ²JCF ≈ 20-25 | C ortho to F |
| ¹³C | 110 - 120 | s | - | CH |
| ¹³C | 80 - 90 | s | - | C-I |
| ¹³C | 55 - 60 | q | - | -OCH₃ |
| ¹⁹F | -110 to -140 | d | ³JHF ≈ 8-10 | Ar-F |
Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Conformational Studies through NMR Chemical Shift Calculations
The conformational preferences of this compound, particularly the orientation of the hydroxyl and methoxy groups, can be investigated through computational methods. By calculating the theoretical NMR chemical shifts for different possible conformers and comparing them with the experimental data, the most likely conformation in solution can be determined. Such studies on substituted phenols have shown that intramolecular hydrogen bonding and steric interactions play a crucial role in defining the preferred geometry. psu.edu For instance, studies on 2-fluorophenol (B130384) have revealed the existence of different conformers. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, and C-I bonds. The hydroxyl group will exhibit a broad stretching vibration (νO-H) around 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the phenol (B47542) and methoxy groups will result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F stretching vibration usually appears as a strong band in the 1000-1300 cm⁻¹ range, and the C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Technique |
| O-H stretch | 3200-3600 | Broad, Medium-Strong | IR |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak | IR, Raman |
| Aliphatic C-H stretch (methoxy) | 2850-2960 | Medium | IR, Raman |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | IR, Raman |
| C-O stretch (phenol) | 1200-1300 | Strong | IR |
| C-O-C stretch (ether) | 1000-1100 | Strong | IR |
| C-F stretch | 1000-1300 | Strong | IR |
| C-I stretch | < 600 | Medium-Weak | Raman |
Note: These are expected ranges based on characteristic group frequencies and data from related halogenated phenols.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆FIO₂), the molecular weight is 283.02 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. rsc.org
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Common fragmentation pathways for phenols and anisoles include the loss of a methyl group (M⁺ - 15) from the methoxy ether, the loss of a formyl group (M⁺ - 29), and cleavage of the C-I bond. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination (where applicable to analogues)
While a single-crystal X-ray diffraction study for this compound itself is not publicly available, this technique is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. For analogous compounds, such as other halogenated phenols and methoxyphenyl derivatives, X-ray crystallography has provided precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and halogen bonding. scielo.brresearchgate.netnih.gov These studies reveal how the molecules pack in the crystal lattice and the nature of the non-covalent forces that govern the solid-state structure. Such information is crucial for understanding the physical properties of the material.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular properties. Methodologies like Density Functional Theory (DFT) are frequently used to study the electronic structure and bonding of substituted phenols.
Density Functional Theory (DFT) Studies on Geometry Optimization
For related molecules, such as other trisubstituted phenols and various halophenols, DFT methods like B3LYP and ωB97X-D with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to determine the most stable molecular geometries. researchgate.netpsu.eduresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on 2-halophenols have detailed how intramolecular interactions affect the geometry, particularly the orientation of the hydroxyl group relative to the halogen substituent. rsc.org However, specific optimized geometric parameters for 2-Fluoro-5-iodo-4-methoxyphenol have not been reported in the searched literature.
Analysis of Molecular Orbitals (e.g., Frontier Molecular Orbitals, NBO Analysis)
The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and hyperconjugative interactions. rsc.orgresearchgate.net For example, NBO analysis on 2-halophenols has been used to quantify the delocalization interaction energy between the lone pairs of the halogen and the antibonding orbitals of the hydroxyl group. rsc.org Such specific analyses for this compound are not documented.
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These maps visualize the charge distribution, where red regions indicate negative potential (rich in electrons) and blue regions indicate positive potential (electron-poor). researchgate.net MEP studies on other substituted phenols and iodo-containing aromatic compounds have identified the electronegative oxygen atoms as primary sites for electrophilic attack. researchgate.netbeilstein-journals.org A specific MEP map for this compound, which would reveal the influence of the combined fluoro, iodo, and methoxy (B1213986) substituents, is not available.
Prediction and Validation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.
Computational Generation of IR and NMR Spectra
Theoretical calculations, typically using DFT methods, can generate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. psu.eduresearchgate.net For many phenols, these calculations have shown good agreement with experimental data, aiding in the assignment of complex spectra. psu.eduresearchgate.net Studies have detailed the calculation of ¹H and ¹³C NMR chemical shifts for various substituted phenols using the Gauge-Independent Atomic Orbital (GIAO) method. psu.eduliverpool.ac.uk While experimental data may exist, the computationally generated and validated IR and NMR spectra for this compound are not present in the surveyed scientific papers.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of a molecule are key to its properties and function. Conformational analysis identifies the stable conformers and the energy barriers between them. In substituted phenols, the orientation of the hydroxyl and methoxy groups is of particular interest. Intramolecular hydrogen bonding between the hydroxyl proton and an adjacent substituent, such as a halogen or methoxy group, significantly influences the conformational preference. rsc.org Theoretical studies on 2-halophenols have extensively debated the presence and strength of such intramolecular hydrogen bonds, often finding weak interactions for chloro, bromo, and iodo substituents. rsc.org A detailed conformational analysis and a specific investigation into the intramolecular interactions of this compound have yet to be published.
Studies on Cis/Trans Isomerism and Hydrogen Bonding
The presence of a hydroxyl group adjacent to a halogen atom on a benzene (B151609) ring, as is the case with the fluorine atom in this compound, gives rise to the possibility of cis/trans isomerism. This isomerism is dictated by the orientation of the hydroxyl hydrogen with respect to the ortho-substituent. In the cis conformer, the hydrogen atom is oriented toward the fluorine atom, potentially forming an intramolecular hydrogen bond. In the trans conformer, the hydrogen atom is directed away from the fluorine atom.
Theoretical and spectroscopic investigations into 2-halophenols have been a subject of considerable research, revealing important trends in intramolecular hydrogen bonding. scispace.com Early studies suggested that for ortho-halophenols, cis and trans isomers are possible, with the cis isomer being stabilized by hydrogen bonding. researchgate.net Computational analyses, such as those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to determine the relative energies of these conformers. For instance, the cis/trans energy difference for 2-fluoro and 2-chlorophenol (B165306) has been calculated to be on the order of 3 to 4 kcal mol⁻¹. tandfonline.com
Interestingly, the strength of the intramolecular hydrogen bond in 2-halophenols does not always follow the electronegativity trend of the halogens. While fluorine is the most electronegative, computational models have shown that the intramolecular iodo bond can be stronger than the intramolecular fluoro bond in some o-halophenols. researchgate.net However, other studies suggest very weak or no intramolecular hydrogen bonding in 2-fluorophenol (B130384), but weak hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol. scispace.com The relative strengths of these intramolecular hydrogen bonds have been deduced to be in the order of F < I < Br < Cl. researchgate.net For phenols with a single ortho-alkyl substituent, the trans isomer is generally found to be more abundant. researchgate.net
For this compound, the cis isomer would involve an intramolecular interaction between the hydroxyl proton and the ortho-fluorine atom. The stability of this isomer relative to the trans isomer would be influenced by the strength of this potential hydrogen bond versus steric repulsions and other electronic effects from the additional iodo and methoxy substituents.
Table 1: Theoretical Energy Differences for Cis/Trans Isomers in Substituted Phenols
| Compound | Computational Method | Basis Set | Property | Calculated Value (kcal/mol) | Reference |
| 2-Fluorophenol | DFT/MP2 | Not Specified | Cis/Trans Energy Difference | ~3-4 | tandfonline.com |
| 2-Chlorophenol | DFT/MP2 | Not Specified | Cis/Trans Energy Difference | ~3-4 | tandfonline.com |
| 2-Substituted Ethanols | Computational Analysis | Not Specified | OH···A Contact Stabilization | ~2 | tandfonline.com |
| 1,2-dialkyl-2,3-epoxycyclopentanols | M06-2X, MP2, CCSD(T) | Not Specified | OH···O Interaction Stabilization | -2.7 to -3.5 | tandfonline.com |
This table presents representative data from computational studies on analogous compounds to illustrate the typical energy differences associated with cis/trans isomerism and intramolecular hydrogen bonding.
Solvation Energy Calculations for Isomeric Forms
The solvation energy of a molecule represents the energy change when it is transferred from the gas phase to a solvent. This property is crucial for understanding a compound's solubility and its behavior in solution. Computational methods, particularly continuum solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to estimate solvation energies. scispace.comacs.org
The solvation energy can differ between the cis and trans isomers of this compound due to differences in their dipole moments and the extent to which they can interact with solvent molecules. The cis isomer, with its intramolecular hydrogen bond, may have a smaller dipole moment and fewer opportunities for hydrogen bonding with the solvent compared to the more open trans isomer.
Computational studies on substituted phenols have demonstrated the accuracy of these methods in predicting solvation free energies. scispace.com For example, the CBS-QB3 method combined with the CPCM continuum solvation model has been used to accurately calculate the pKa values of a range of substituted phenols by determining the gas-phase free energies and the free energies of solvation for the phenols and their corresponding anions. The accuracy of these calculations is significantly improved when using solvated-phase optimized geometries. scispace.com
The solvation free energy of phenol (B47542) has been shown to vary linearly with increasing temperature, while the hydration enthalpy remains relatively independent of temperature. The introduction of explicit water molecules in the computational model, in conjunction with a continuum model, has been shown to improve the accuracy of pKa predictions for substituted phenols. acs.org
Table 2: Computational Approaches for Solvation Energy Calculation of Phenolic Compounds
| Method | Description | Application | Reference |
| CPCM (Conductor-like Polarizable Continuum Model) | A continuum solvation model that represents the solvent as a polarizable dielectric continuum. | Calculation of solvation free energies for substituted phenols and their anions. | scispace.com |
| SMD (Solvation Model based on Density) | A continuum solvation model where the solvation energy is a function of the solute's electron density. | Used with the CAM-B3LYP functional for accurate pKa prediction of substituted phenols. | acs.org |
| Cluster-Continuum Model | Combines explicit solvent molecules with a continuum model to account for specific solute-solvent interactions. | Calculation of absolute hydration free energy and enthalpy of phenol. |
This table outlines common computational methods used to calculate the solvation energies of phenolic compounds, which would be applicable to the isomers of this compound.
Reaction Mechanism Studies
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energies of transition states. For halogenated phenols, computational studies have focused on reactions such as oxidation and coupling.
The oxidation of phenols, particularly by reagents like laccase, is a subject of significant environmental and industrial interest. Computational studies have shown that for halogenated phenols, the susceptibility to laccase-catalyzed oxidation depends on the number and position of the halogen atoms. For instance, 2,4-dihalophenols have been found to be more readily oxidized than monohalogenated phenols. The reaction is believed to proceed through the formation of a phenoxy radical, which can then undergo further reactions such as polymerization.
The formation of halogenated polyaromatic compounds from the transformation of halophenols has also been investigated computationally. These studies suggest that the reaction mechanism involves the formation of phenoxy radicals, which can then couple in various ways.
For this compound, computational modeling could be used to predict its reactivity in various chemical transformations. For example, the O-H bond dissociation energy (BDE) is a key parameter in predicting the antioxidant activity of phenols, and this can be reliably calculated using DFT methods like B3LYP. The substituent effects on the BDE can be rationalized in terms of polar and radical stabilization effects.
Table 3: Key Parameters from Computational Reaction Mechanism Studies of Phenolic Compounds
| Reaction/Property | Computational Method | Key Finding | Reference |
| Laccase-catalyzed oxidation of halophenols | Not Specified | 2,4-dihalophenols are more susceptible to oxidation than monohalogenated phenols. The reaction proceeds via phenoxy radicals. | |
| O-H Bond Dissociation Energy (BDE) of substituted phenols | B3LYP/6-31G** | Substituent effects on BDE can be interpreted in terms of polar and radical stabilization. | |
| Formation of halogenated polyaromatic compounds | Not Specified | The mechanism involves the formation and subsequent coupling of phenoxy radicals. |
This table summarizes key findings from computational studies on the reaction mechanisms of analogous phenolic compounds, providing a framework for understanding the potential reactivity of this compound.
Advanced Applications and Utilization in Chemical Synthesis
Building Block for Complex Organic Synthesis
The inherent reactivity of 2-Fluoro-5-iodo-4-methoxyphenol positions it as a key starting material for the construction of intricate molecular frameworks. The phenolic hydroxyl group can be readily derivatized, the iodine atom is susceptible to various cross-coupling reactions, and the fluorine and methoxy (B1213986) groups can influence the reactivity and properties of the final products.
Halogenated phenols are crucial components in a vast array of pharmaceutical and agrochemical compounds. The presence of both fluorine and iodine in this compound offers multiple avenues for synthetic diversification. While specific examples of its direct use are not extensively documented in publicly available literature, the structural motif is highly relevant.
The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. The iodine atom serves as a versatile handle for introducing a variety of functional groups through reactions such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in the synthesis of complex drug candidates and potent agrochemicals. The methoxy group can also be a key feature for biological activity or can be demethylated to provide another reactive site.
Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound
| Reaction Type | Potential Scaffold | Significance |
| Suzuki Coupling | Biaryl compounds | Common in pharmaceuticals for various therapeutic areas. |
| Sonogashira Coupling | Aryl alkynes | Important in medicinal chemistry and materials science. |
| Heck Coupling | Substituted styrenes | Versatile intermediates for further functionalization. |
| Etherification | Aryl ethers | Present in many biologically active molecules. |
This table represents potential synthetic pathways and resulting scaffolds based on the known reactivity of similar halogenated phenols. Specific research on this compound for these applications is limited.
Heterocyclic compounds are ubiquitous in medicinal chemistry. The functional group array of this compound provides several strategies for the construction of heterocyclic rings. For instance, the phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans. Furthermore, the iodine atom can be utilized in transition-metal-catalyzed reactions to construct carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of heterocyclic systems.
Development of Novel Reagents and Catalysts
The unique electronic properties endowed by the substituents of this compound suggest its potential as a ligand for the development of novel reagents and catalysts. The phenolic oxygen, along with the potential for coordination with the halogen atoms, could be exploited in the design of metal complexes with specific catalytic activities.
Currently, there is no specific information in the public domain detailing the use of this compound in the development of new reagents or catalysts. This remains an area for potential future investigation.
Materials Science Applications
The incorporation of fluorine atoms into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. The structure of this compound makes it an interesting candidate for applications in materials science.
Substituted phenols are known to be used as monomers in the synthesis of various polymers. The phenolic hydroxyl group of this compound can be used for polymerization reactions, such as polyether synthesis. The presence of the fluorine atom would introduce fluorine content into the polymer backbone, potentially enhancing its properties. The iodine atom could also serve as a site for post-polymerization modification or for creating cross-linked network materials.
While the general principles of using fluorinated phenols in polymer synthesis are established, specific studies detailing the polymerization of this compound are not currently available in the scientific literature.
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Potential Polymer Type | Potential Properties |
| Polycondensation | Poly(aryl ether)s | High thermal stability, chemical resistance. |
| Cross-linking reactions (via iodine) | Fluorinated network materials | Enhanced mechanical and thermal properties. |
This table illustrates the theoretical potential for this compound as a monomer based on established polymer chemistry principles.
Patent Literature and Industrial Insights
Analysis of Patented Synthetic Routes and Applications for Related Compounds
The synthesis of polysubstituted phenols, particularly those incorporating a mix of halogen and methoxy (B1213986) groups, is a critical step in the creation of a wide array of complex molecules, including pharmaceuticals and herbicides. Patent literature provides significant insight into the methodologies for creating these valuable building blocks. A common strategy involves multi-step sequences starting from simpler, commercially available phenols.
One directly analogous synthesis is the iodination of a fluorinated methoxyphenol. For example, the iodination of 4-fluoro-5-methoxyphenol has been accomplished using iodine in the presence of a catalytic amount of silver trifluoroacetate (B77799) (AgOTFA) in chloroform. nih.gov This method demonstrates a direct approach to introducing an iodine atom onto a pre-existing fluoro-methoxyphenol scaffold.
Another prevalent patented strategy involves protecting the reactive phenol (B47542) group, performing the desired halogenation(s), and subsequently deprotecting the phenol. A Chinese patent describes the synthesis of 2-methoxy-5-iodophenol where guaiacol (B22219) (2-methoxyphenol) is first protected as a p-toluenesulfonate (tosyl) ester. google.com This protected intermediate is then iodinated using iodine monochloride. google.com The final step involves hydrolysis of the tosyl group to yield the desired iodinated phenol. google.com This approach is advantageous for its high yield, purity, and suitability for industrial production. google.com
Many patents for complex final products, such as drug candidates, detail the synthesis of substituted phenoxy compounds that serve as key intermediates. These routes highlight the utility of compounds like 2-fluoro-5-iodo-4-methoxyphenol as synthons. For instance, a patent for novel pyrimidinyl-amino-benzenesulfonamides as URAT1 inhibitors describes the reaction of various substituted phenols with a fluorinated nitrobenzene (B124822) derivative. reddit.com Similarly, patents for antimalarial quinolines and aryl ether compounds used as hypoxia-inducible factor (HIF) inhibitors describe the coupling of halogenated phenols with other aromatic rings. googleapis.comgoogle.com These examples underscore the role of functionalized phenols as crucial building blocks in medicinal chemistry.
A review of synthetic methods for m-aryloxy phenols, which are structurally related, shows that nucleophilic aromatic substitution between an aryl halide and a phenol (or phenoxide) is a common method for forming the ether linkage. mdpi.com Often, a methoxy-substituted phenol is used, and a demethylation step using reagents like boron tribromide (BBr₃) is employed at a later stage to reveal the free phenol. mdpi.com
The table below summarizes patented synthetic strategies relevant to the synthesis of this compound and its analogs.
| Synthetic Strategy | Key Reagents & Conditions | Starting Material Example | Product Example | Application/Insight | Reference |
|---|---|---|---|---|---|
| Direct Iodination | Iodine, Silver Trifluoroacetate (AgOTFA), Chloroform | 4-Fluoro-5-methoxyphenol | 2-Iodo-4-fluoro-5-methoxyphenol | Direct halogenation of a fluorinated phenol. | nih.gov |
| Protection-Halogenation-Deprotection | 1. p-Tosyl chloride, Triethylamine 2. Iodine monochloride 3. Potassium hydroxide, Ethanol/Water | 2-Methoxyphenol (Guaiacol) | 2-Methoxy-5-iodophenol | Industrially suitable route with high yield and purity. | google.com |
| Halogenation and Functionalization | 1. Halogenating reagent (e.g., SOCl₂) 2. Alkylation (protection) 3. Grignard reaction | Guaiacol | 4-Halo-2-methoxyphenol (intermediate) | Synthesis of building blocks for more complex molecules like Eugenol. | google.com |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., Cs₂CO₃), Solvent (e.g., NMP) | 3-Fluoro-5-hydroxy-benzonitrile | Aryl ether derivative | Demonstrates use of fluorophenols as nucleophiles in building complex aryl ethers for HIF inhibitors. | googleapis.com |
Trends in Industrial Production and Purification Methodologies
The industrial production of highly substituted phenols like this compound is driven by the need for high-purity materials, scalability, and increasingly, green chemistry principles. Traditional methods for phenol synthesis, such as those involving harsh conditions or toxic reagents, are being replaced by more efficient and sustainable processes. rsc.org
A significant trend is the development of scalable, high-yield synthetic routes that minimize waste. For example, a method for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide has been shown to be scalable to at least the 5-gram scale, offering a rapid and green alternative to traditional methods without the need for chromatographic purification. rsc.orgrsc.orguit.no While this specific approach creates the phenol group, the underlying principle of developing scalable, high-efficiency reactions is a key industrial driver. Chinese patent CN105384603A describes a method for producing poly-fluorinated phenols with yields over 80% and purity greater than 99.5%, addressing the stringent requirements of industrial applications through catalyzed reactions under pressure. google.com
Purification is a critical step in industrial production, directly impacting product quality and cost. For complex, poly-halogenated phenols, a single purification technique is often insufficient.
Distillation: While a fundamental technique, simple or even vacuum distillation may not be effective for separating close-boiling impurities or for thermally sensitive compounds. youtube.com
Crystallization: This is a powerful technique for achieving high purity on a large scale. A patent for a complex methoxyphenyl triazine derivative demonstrates that a combination of silica (B1680970) gel chromatography followed by recrystallization can yield purities exceeding 99.7%, making it highly suitable for industrial production. google.com
Chromatography: Column chromatography using adsorbents like silica gel or graphitized carbon is a common industrial method for purifying phenols. google.comnih.gov While effective, it can be solvent-intensive and costly at large scales.
Extraction: Liquid-liquid extraction (LLE) is an effective method for removing phenolic compounds from process streams or wastewater and is often more energy-efficient than distillation. mdpi.com Novel solvents, such as hydrophobic deep eutectic solvents (HDES), are being explored as greener alternatives to traditional volatile organic compounds. mdpi.com
Hybrid Methods: The trend in industry is towards combining these methods to achieve the desired purity and throughput. For instance, an initial extraction or distillation might be followed by a final polishing step of recrystallization. For poly-halogenated phenols, which can be environmental pollutants, specialized purification and waste treatment methods like adsorption on ion-exchange matrices or photocatalytic degradation are also relevant for industrial-scale operations to manage effluent streams. nih.gov
The table below outlines key industrial production and purification methodologies applicable to substituted phenols.
| Methodology | Description | Advantages for Industrial Scale | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Scalable "Green" Synthesis (e.g., Ipso-Hydroxylation) | Utilizes less toxic reagents (e.g., H₂O₂) and green solvents (e.g., ethanol) with short reaction times. | High efficiency, scalability, reduced environmental impact, avoids complex purification. | Requires specific starting materials (e.g., arylboronic acids) which may add cost. | rsc.orguit.no |
| Catalyzed High-Pressure Synthesis | Reactions are carried out in a sealed system under elevated temperature and pressure with a catalyst. | High yield and high purity, suitable for producing highly substituted compounds. | Requires specialized high-pressure equipment. | google.com |
| Chromatography & Recrystallization | A multi-step purification involving initial separation by column chromatography followed by a final purification via recrystallization. | Can achieve very high purity (>99.5%), proven industrial method. | Solvent-intensive, can be costly and generate significant waste. | google.com |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility of the compound between two immiscible liquid phases. | Energy efficient, can be operated continuously. | Effectiveness depends on partition coefficient; traditional solvents can be hazardous. | mdpi.com |
| Adsorption | Use of solid sorbents like activated carbon or specialized polymers to remove impurities. | Effective for removing specific pollutants from aqueous streams. | Sorbent regeneration can be expensive and complex. | nih.gov |
Q & A
Q. How can structural analogs of this compound be designed for enhanced biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
